molecular formula C9H13N3O3 B8700101 2-(2-Dimethylaminoethoxy)-5-nitropyridine

2-(2-Dimethylaminoethoxy)-5-nitropyridine

Cat. No.: B8700101
M. Wt: 211.22 g/mol
InChI Key: UDBRLIGKRUMVCN-UHFFFAOYSA-N
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Description

2-(2-Dimethylaminoethoxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a 2-(2-dimethylaminoethoxy) group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Dimethylaminoethoxy)-5-nitropyridine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Alkylation: The nitrated pyridine is then subjected to alkylation with 2-(2-dimethylaminoethoxy)ethanol in the presence of a suitable base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Dimethylaminoethoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Reduction: 2-(2-Dimethylaminoethoxy)-5-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Dimethylaminoethoxy)-5-nitropyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-Dimethylaminoethoxy)-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the dimethylaminoethoxy group can enhance the compound’s solubility and facilitate its binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Dimethylaminoethoxy)-5-aminopyridine: Similar structure but with an amino group instead of a nitro group.

    2-(2-Dimethylaminoethoxy)-3-nitropyridine: Nitro group at the 3-position instead of the 5-position.

Uniqueness

2-(2-Dimethylaminoethoxy)-5-nitropyridine is unique due to the specific positioning of the nitro and dimethylaminoethoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in medicinal and materials science applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N,N-dimethyl-2-(5-nitropyridin-2-yl)oxyethanamine

InChI

InChI=1S/C9H13N3O3/c1-11(2)5-6-15-9-4-3-8(7-10-9)12(13)14/h3-4,7H,5-6H2,1-2H3

InChI Key

UDBRLIGKRUMVCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of sodium hydride (189 mg, 4.73 mmol) in anhydrous tetrahydrofuran (2 mL) at 0° C. a solution of 2-chloro-5-nitropyridine (500 mg, 3.16 mmol) and 2-(dimethylamino)ethanol (353 mg, 3.96 mmol) in anhydrous tetrahydrofuran (4 mL) was added dropwise. The reaction was warmed to room temperature and stirred for 16 h. The THF was evaporated, and water (100 mL) and EtOAc (200 mL) were added. The aqueous layer was extracted with EtOAc (200 mL), and the organic layers combined, washed with brine, dried over sodium sulfate and concentrated to give a brown oil. Purification column chromatography on silica gel using 5% methanol/methylene chloride yielded 2-(5-nitropyridin-2-yloxy)-N,N-dimethylethanamine as a light yellow solid (233=mg, 35%). LC/MS (m/z): 212.2 (Ma), Rt 1.28 minutes.
Quantity
189 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
353 mg
Type
reactant
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2 mL
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solvent
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4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-(dimethylamino)ethanol (339 mg, 3.80 mmol) in DMF (5 mL) was added sodium bis(trimethylsilyl)amide (4.75 mL, 1M solution in THF, 4.75 mmol). The mixture was stirred at room temperature for 15 min. 2-Chloro-5-nitropyridine (500 mg, 3.16 mmol) was then added. The vial was capped and subjected to microwave irradiation (150° C. for 10 minutes). The mixture was diluted with water (250 mL) and EtOAc (250 mL). The two layers were separated, and the aqueous layer extracted two more times with EtOAc. The organic extracts were combined, washed with water and brine, dried over sodium sulfate and evaporated to give the crude material as brown oil. Purification by column chromatography on silica gel using 5% methanol/methylene chloride yielded 2-(5-nitropyridin-2-yloxy)-N,N-dimethylethanamine as a light yellow solid (295 mg, 44%).
Quantity
339 mg
Type
reactant
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step One
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5 mL
Type
solvent
Reaction Step One
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500 mg
Type
reactant
Reaction Step Two
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250 mL
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solvent
Reaction Step Three
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Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Sodium hydride and oil bath heating. To a mixture of sodium hydride (189 mg, 4.73 mmol) in anhydrous tetrahydrofuran (2 mL) at 0° C. a solution of 2-chloro-5-nitropyridine (500 mg, 3.16 mmol) and 2-(dimethylamino)ethanol (353 mg, 3.96 mmol) in anhydrous tetrahydrofuran (4 mL) was added dropwise. The reaction was warmed to room temperature and stirred for 16 h. The THF was evaporated, and water (100 mL) and EtOAc (200 mL) were added. The aqueous layer was extracted with EtOAc (200 mL), and the organic layers combined, washed with brine, dried over sodium sulfate and concentrated to give a brown oil. Purification column chromatography on silica gel using 5% methanol/methylene chloride yielded 2-(5-nitropyridin-2-yloxy)-N,N-dimethylethanamine as a light yellow solid (233=mg, 35%). LC/MS (m/z): 212.2 (MH+), Rt 1.28 minutes.
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0 (± 1) mol
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Reaction Step One
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189 mg
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500 mg
Type
reactant
Reaction Step Two
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353 mg
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reactant
Reaction Step Two
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2 mL
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solvent
Reaction Step Two
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4 mL
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solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 7.93 g (50 mmol) of 2-chloro-5-nitropyridine, 4.9 g (55 mmol) of 2,2-dimethylaminoethanol and 4 g (29 mmol) of potassium carbonate in 50 mL of dimethylformamide was allowed to stand at room temperature with occasional shaking. The mixture was then poured into 200 mL of water and the resulting mixture was extracted three times with 30-mL portions of ethyl acetate. Drying over magnesium sulfate and evaporation of the solvent gave a yellowish oil.
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7.93 g
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2,2-dimethylaminoethanol
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4.9 g
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4 g
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50 mL
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solvent
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200 mL
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reactant
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